N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide
Description
The compound N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a furan-2-yl group at the 3-position. This core is linked via an ethyl chain to a 5-methylpyrazine-2-carboxamide moiety. Pyridazinones are known for their pharmacological versatility, including anti-inflammatory, analgesic, and anticancer activities .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-11-9-19-13(10-18-11)16(23)17-6-7-21-15(22)5-4-12(20-21)14-3-2-8-24-14/h2-5,8-10H,6-7H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSZRKHBVPPJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide is a complex organic compound with potential biological activity, particularly in the fields of oncology and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 287.31 g/mol. The structure includes a furan ring, a pyridazine moiety, and a pyrazine derivative, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3 |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 1251564-80-3 |
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antitumor Activity : The compound may inhibit tumor cell proliferation by interfering with cellular pathways involved in cell division and survival.
- Vascular Disruption : Compounds targeting tubulin polymerization can disrupt tumor vasculature, leading to decreased nutrient supply to tumors and subsequent cell death.
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory responses, which is crucial in cancer progression.
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various pyridazine derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against human breast cancer (MCF-7) cells, with IC50 values around 10 µM. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest.
Study 2: Vascular Disruption
Another research article focused on the vascular disrupting properties of similar compounds. It was found that these agents could selectively target activated endothelial cells in tumors while sparing normal cells. This selectivity was demonstrated through in vitro assays using human umbilical vein endothelial cells (HUVECs), where the compound showed a higher inhibitory effect on activated cells compared to quiescent ones.
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound based on various studies:
| Biological Activity | Observations |
|---|---|
| Antitumor | Significant cytotoxicity against MCF-7 cells; IC50 ~10 µM |
| Vascular Disruption | Selective inhibition of activated endothelial cells; reduced tumor vascularization |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinone Cores
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a, )
- Core: Pyridazinone (6-oxopyridazin-1(6H)-yl).
- Substituents : Benzyloxy group at the 3-position, benzenesulfonamide at the 4-position.
- Synthesis: Benzyl bromide derivatives reacted with potassium carbonate in DMF, yielding sulfonamide-linked pyridazinones .
- Key Differences : The target compound replaces the benzyloxy and sulfonamide groups with furan and pyrazine carboxamide. This substitution may reduce sulfonamide-associated toxicity while introducing heteroaromatic interactions.
N′-2-bromobenzylidene-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide (S3, )
- Core: Pyridazinone with a 4-benzylpiperidine substituent.
- Substituents : Bromobenzylidene hydrazide side chain.
- Biological Activity : Demonstrated analgesic and anti-inflammatory effects in prior studies .
- Key Differences : The target compound lacks the piperidine and hydrazide groups, which are critical for MAO inhibition in S3. The pyrazine carboxamide may instead target kinases or proteases.
1-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridazine-3,6-dione (5, )
Analogues with Heteroaromatic Substituents
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257, )
- Core : 1,4-dihydropyridine with a furan substituent.
- Substituents : Bromophenyl-thioethyl and methoxyphenyl carboxamide.
- Key Differences: While both compounds incorporate furan and carboxamide groups, AZ257’s dihydropyridine core is associated with calcium channel modulation, unlike the pyridazinone-based target .
Quinoline Derivatives Bearing Furan ()
- Core: Quinoline with a furan-linked cis-vinyl triamide.
- Key Differences: The quinoline core vs. pyridazinone may alter DNA intercalation efficiency, while the pyrazine carboxamide in the target could enhance solubility.
Comparative Analysis Table
Preparation Methods
Pyridazinone Ring Formation
The pyridazinone scaffold is typically synthesized via cyclocondensation reactions. A widely adopted method involves reacting γ-keto esters with hydrazine derivatives under acidic or basic conditions. For example:
$$
\text{γ-Keto ester} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{6-Oxopyridazin-3(2H)-one derivative} \quad
$$
Key intermediates such as 6-chloro-4-methylpyridazin-3(2H)-one (CAS 1834-27-1) are accessible through chlorination of corresponding pyridazinones using POCl₃ or PCl₅.
Introduction of the Ethylamine Side Chain
Nucleophilic substitution reactions on 6-chloropyridazinones with ethylenediamine or protected amines yield the ethylamine-linked pyridazinone. For instance:
$$
\text{6-Chloropyridazinone} + \text{Ethylenediamine} \xrightarrow{\text{EtOH, Δ}} \text{2-(6-Oxopyridazin-1(6H)-yl)ethylamine} \quad
$$
Yields range from 70–85% when using excess amine and catalytic KI.
Furan-2-yl Functionalization
Suzuki-Miyaura coupling is the preferred method for attaching the furan group to the pyridazinone core. Optimized conditions include:
$$
\text{6-Chloropyridazinone} + \text{Furan-2-boronic acid} \xrightarrow{\text{Cu(OAc)₂, Pyridine, DCM}} \text{3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl} \quad
$$
Reaction parameters:
- Catalyst : Copper(II) acetate (1.5 equiv)
- Base : Pyridine (3 equiv)
- Solvent : Dichloromethane (DCM)
- Yield : 43–99% depending on substituents.
Synthesis of 5-Methylpyrazine-2-Carboxamide
Esterification of 5-Methylpyrazine-2-Carboxylic Acid
The carboxylic acid is converted to its methyl ester using AMBERLYST 15 resin in methanol under reflux:
$$
\text{5-Methylpyrazine-2-carboxylic acid} \xrightarrow{\text{AMBERLYST 15, MeOH, reflux}} \text{Methyl 5-methylpyrazine-2-carboxylate} \quad
$$
Conditions :
Aminolysis to Carboxamide
The methyl ester undergoes aminolysis with the pyridazinone-ethylamine intermediate:
$$
\text{Methyl ester} + \text{2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine} \xrightarrow{\text{LiHMDS, THF}} \text{Target compound} \quad
$$
Alternative methods employ coupling agents like HATU or EDCl/HOBt in DMF, achieving yields of 65–78%.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances highlight the use of microreactors for pyridazinone ring formation, reducing reaction times from hours to minutes. For example:
- Residence time : 5–10 minutes
- Temperature : 120°C
- Solvent : Toluene/EtOH mixture
Green Chemistry Approaches
Solvent-free mechanochemical methods for Suzuki coupling have been reported, utilizing ball milling with CuO nanoparticles as catalysts:
- Catalyst : CuO NPs (2 mol%)
- Ligand : None required
- Yield : 88%
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Fragment Coupling | 1. Pyridazinone-ethyl-furan synthesis 2. Carboxamide formation |
60–75% | Modular; easier purification | Multiple protection/deprotection steps |
| Linear Assembly | Sequential functionalization of pyridazinone | 50–65% | Fewer intermediates | Low yielding coupling steps |
| Flow Chemistry | Continuous pyridazinone synthesis | 80–90% | Scalable; reduced waste | High initial equipment cost |
Challenges and Optimization Strategies
Steric Hindrance in Amide Coupling
Bulky substituents on the pyridazinone ring necessitate high-pressure conditions (e.g., 10 bar CO) to drive amidation. Alternatives include:
Purification of Hydrophilic Intermediates
Reverse-phase chromatography (C18 column, MeCN/H₂O gradient) effectively isolates the final compound, with purity >98%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
